molecular formula C8H8BNO2 B131104 Indole-5-boronic acid CAS No. 144104-59-6

Indole-5-boronic acid

Cat. No. B131104
M. Wt: 160.97 g/mol
InChI Key: VHADYSUJZAPXOW-UHFFFAOYSA-N
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Description

Indole-5-boronic acid is a reagent used in the synthesis of other biologically active molecules . It is a useful reagent for palladium and copper catalyzed oxidative cross-coupling of mercaptoacetylenes and arylboronic acids .


Synthesis Analysis

Indole-5-boronic acid is involved in the synthesis of biologically active molecules including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors . It is also used in Suzuki coupling reactions for the synthesis of Aryl-hetarylfurocoumarins, Aryl-substituted oxabenzindoles, and methanobenzindoles .


Molecular Structure Analysis

The molecular formula of Indole-5-boronic acid is (C8H6N)B(OH)2 . Its molecular weight is 160.97 .


Chemical Reactions Analysis

Indole-5-boronic acid is involved in oxidative cross-coupling with mercaptoacetylenes . It is also used as a substrate in a rhodium-catalyzed 1,4-addition to unprotected maleimides .


Physical And Chemical Properties Analysis

Indole-5-boronic acid is a solid substance . It has a melting point of 170-175 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Indole substituted twistane-like derivatives were synthesized from a reaction between 3,5-dimethyl-2-quinonyl boronic acid and 2-alkenyl indoles, highlighting boronic acid's role as a promoter in site-selective conjugate addition and intramolecular [4 + 2] cycloaddition (Rojas-Martín et al., 2013).
    • Boronic acid was used to accelerate the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating its catalytic role in activating α-hydroxy groups in α-hydroxycarboxylic acid intermediates (Das et al., 2017).
  • Fluorescent Chemosensors and Biological Applications :

    • Boronic acid-based sensors for carbohydrates and bioactive substances use boronic acid's interaction with cis-1,2-or 1,3-diol to form rings, making them valuable in disease prevention, diagnosis, and treatment (Huang et al., 2012).
    • The electroanalytical determination of indole-3-acetic acid, a phytohormone, was achieved using a boron-doped diamond electrode, demonstrating boronic acid's utility in electrochemical analyses (Yardım & Erez, 2010).
  • Photophysical Properties and Imaging :

    • Meso-indole-boron-dipyrromethene derivatives were synthesized for cell imaging and viscosity sensing, indicating the potential of boronic acid derivatives in cellular studies (Dong, Zhong & Lu, 2019).
  • Catalysis in Organic Synthesis :

    • Boronic acids, including indole derivatives, have been employed in various catalytic processes such as Rhodium-catalyzed regioselective direct C–H arylation of indoles with aryl boronic acids, showcasing their wide application in organic synthesis (Wang, Qu, Li & Peng, 2015).
  • Material Science :

    • The electropolymerization of Indole and its 5-position-substituted derivatives in mixed electrolytes containing boron compounds has been explored for developing high-quality polyindole materials with good fluorescence properties (Liu, 2019).

Safety And Hazards

Indole-5-boronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

1H-indol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHADYSUJZAPXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370251
Record name Indole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-5-boronic acid

CAS RN

144104-59-6
Record name Indole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Indolylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (122 mg, 5.1 mmol) in anhydrous tetrahydrofuran (20 mL) was added 5-bromoindole (1.0 g, 5.1 mmol) (Aldrich) at 0° C. After 15 min. of stirring at 0° C., the reaction was cooled to −78° C., and tert-butyllithium (10.2 mmol, 1.7M in hexane) (Aldrich) was added dropwise (a white precipitate immediately formed). After 10 min. tri-n-butylborate (2.75 mL, 10.2 mmol) was added dropwise. The reaction was allowed to slowly warm to room temperature, then the suspension was poured into an ice cold solution of 1N HCl. The organic phase was separated, and the aqueous phase was washed with ether. The combined organic extracts were extracted with 1N NaOH (3×25 mL), and the combined alkaline extracts were acidified to pH 1 with 1N HCl. The product was then extracted with ether, and the combined ether layers were dried over magnesium sulfate and concentrated in vacuo to yield a brownish solid. The product was recrystallized from boiling water to yield 450 mg (55%) white crystals (mp >290° C.).
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10.2 mmol
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Pudlo, D Csányi, F Moreau, G Hajós, Z Riedl, J Sapi - Tetrahedron, 2007 - Elsevier
… Higher yield (66%) was obtained when 1H-indole-5-boronic acid 9 7c was reacted with N-Boc protected 2-bromoaniline 10. Acid catalyzed N-Boc deprotection of 11 led to the …
Number of citations: 88 www.sciencedirect.com
LR Mills, F DiMare, D Gygi, H Lee… - Angewandte …, 2023 - Wiley Online Library
… Ni(COD)2/bathophenanthroline (COD = 1,5-cyclooctadiene) catalyst for C(sp2)–C(sp3) Suzuki–Miyaura cross-coupling of the corresponding indole-5-boronic acid (Table 1).[25,26] …
Number of citations: 4 onlinelibrary.wiley.com
LR Mills, F DiMare, D Gygi, H Lee, EM Simmons, J Kim… - 2023 - chemrxiv.org
… the optimization of a Ni(COD)2/bathophenanthroline (COD = 1,5-cyclooctadiene) catalyst for C(sp2)–C(sp3) Suzuki–Miyaura cross-coupling of the corresponding indole-5-boronic acid (…
Number of citations: 0 chemrxiv.org
MJ West, AJB Watson - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… the analogous coupling of PhBr with indole-5-boronic acid (2p, Scheme 2b). This simple reversal in electrophile/nucleophile roles led to complete failure in catalysis using Ni despite no …
Number of citations: 33 pubs.rsc.org
S Lu, X Chen, X Chang, S Zhang, D Zhang, Y Zhao… - RSC …, 2023 - pubs.rsc.org
… Later, several aryboronic acids including (4-methoxynaphthalen-1-yl) boronic acid, indole-5-boronic acid, benzofuran-3-boronic acid and benzofuran-2-boronic acid provided the …
Number of citations: 1 pubs.rsc.org
G Clavé, F Pelissier, S Campidelli, C Grison - Green Chemistry, 2017 - pubs.rsc.org
… Indole-5-boronic acid led to significant conversion in 4 h (Table 8, entry 1). Unfortunately, … 6 and 7), and with indole-5-boronic acid despite the presence of the additional heteroatom (…
Number of citations: 41 pubs.rsc.org
GA Molander, OA Argintaru, I Aron, SD Dreher - Organic letters, 2010 - ACS Publications
… Perhaps most critically, only a few isolated examples have been reported to partner alkyl halides with heteroarylboron nucleophiles (eg, indole-5-boronic acid, thiophene-3-boronic acid)…
Number of citations: 63 pubs.acs.org
YA Al-Soud, Z Moussa, AF Al-Ghamdi - academia.edu
… Suzuki cross coupling reaction between the arylbromide derivative 3 and indole-5-boronic acid under standard conditions [27] afforded the cross coupled product 4 in 78% yield. …
Number of citations: 4 www.academia.edu
V Elumalai, JH Hansen - RSC advances, 2020 - pubs.rsc.org
… Furthermore, the chemistry is compatible with heterocycles as demonstrated with thiophene-2-boronic acid 1u and indole-5-boronic acid 1v. The former was isolated as the keto-form …
Number of citations: 14 pubs.rsc.org
PJ Pandiyan, R Appadurai, S Ramesh - Analytical Methods, 2013 - pubs.rsc.org
An ultra high performance liquid chromatography electrospray ionization mass spectrometry method was developed for the analysis of a broad range of boronic acids present in …
Number of citations: 3 pubs.rsc.org

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